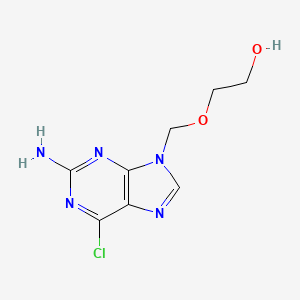

9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine

Beschreibung

9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine (CAS: 81777-48-2) is a purine derivative with a 2-amino group, a 6-chloro substituent, and a (2-hydroxyethoxy)methyl moiety at the N9 position . Its molecular formula is C₁₀H₁₄ClN₅O₃, and it is structurally related to antiviral prodrugs like acyclovir. The compound is synthesized via alkylation of 2-amino-6-chloropurine with (2-acetoxyethoxy)methyl chloride, followed by hydrolysis to yield the hydroxyethoxy group . Key spectral data (¹H/¹³C NMR) confirm the substitution pattern, with the hydroxyethoxy group enhancing hydrophilicity compared to alkyl or aromatic analogs .

Eigenschaften

CAS-Nummer |

81777-49-3 |

|---|---|

Molekularformel |

C8H10ClN5O2 |

Molekulargewicht |

243.65 g/mol |

IUPAC-Name |

2-[(2-amino-6-chloropurin-9-yl)methoxy]ethanol |

InChI |

InChI=1S/C8H10ClN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H2,10,12,13) |

InChI-Schlüssel |

BSFGGUCAZGXDGK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC2=C(N1COCCO)N=C(N=C2Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis from Guanine

Guanine is first converted into 2,9-diacetylguanine by acetylation using acetic anhydride and acetic acid at elevated temperatures (~135 °C) for several hours. This step protects reactive sites and facilitates subsequent chlorination. The yield is high (~95%) with recrystallization purification.

The 2,9-diacetylguanine is then subjected to chlorination using phosphorus oxychloride (POCl3) in the presence of a phase transfer catalyst such as triethylmethylammonium chloride and triethylamine in acetonitrile at ~50 °C. This reaction replaces the oxygen at C6 with chlorine, yielding 2-amino-6-chloropurine after hydrolysis to remove acetyl groups. The yield reported is approximately 84%.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Guanine + Ac2O/AcOH, 135 °C, 7.5 h | 2,9-Diacetylguanine | 95 | Acetylation, protection step |

| 2 | POCl3 + phase transfer catalyst, 50 °C, 6 h | 2-Amino-6-chloropurine | 84 | Chlorination and deprotection |

Introduction of the (2-Hydroxyethoxy)methyl Group at N9

General Strategy

- The N9 substitution is achieved by nucleophilic substitution or alkylation of the purine nitrogen with a suitable (2-hydroxyethoxy)methyl halide or protected derivative.

- Protection of reactive groups on guanine or its derivatives is often necessary to avoid side reactions.

- The reaction is typically performed under reflux in aprotic solvents with bases or catalysts to promote substitution.

Detailed Method from Patent EP0628558B1

Guanine or its salts are first silylated using hexamethyldisilazane (HMDS) in the presence of catalytic ammonium sulfate to form a trimethylsilyl derivative. This step enhances solubility and reactivity.

The silylated intermediate is reacted with 2-benzoyloxyethoxymethyl chloride (a protected form of the hydroxyethoxy methyl halide) in benzene under reflux overnight. This introduces the protected (2-hydroxyethoxy)methyl group at N9.

The silyl protective groups are removed by brief reflux in ethanol, and the benzoyl protecting group is hydrolyzed under basic conditions (sodium acetate or sodium hydroxide aqueous solution) to yield 9-(2-hydroxyethoxy methyl) guanine.

The process is often conducted as a one-pot synthesis without isolation of intermediates, improving efficiency and yield (~76% overall).

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| a | Guanine + HMDS + catalytic ammonium sulfate, aprotic solvent | Trimethylsilyl guanine derivative | - | Silylation to improve solubility |

| b | + 2-Benzoyloxyethoxymethyl chloride, reflux in benzene | Silylated 9-(2-benzoyloxyethoxy)methyl guanine | - | Alkylation at N9 |

| c | Reflux in ethanol | Deprotected intermediate | - | Removal of silyl groups |

| d | Hydrolysis with NaOH or sodium acetate aqueous solution | 9-(2-Hydroxyethoxy)methyl guanine | 76 (overall) | Removal of benzoyl protecting group |

Alternative Alkylation Using Acetoxyethoxy Methyl Bromide

- Another approach uses acetoxyethoxy methyl bromide as the alkylating agent.

- The silylated guanine is reacted with this bromide at 68-72 °C for 1.5 hours, then the mixture is cooled and treated with sodium hydroxide to hydrolyze the acetyl protecting group, yielding the hydroxyethoxy methyl derivative.

Preparation of 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine

- Starting from 2-amino-6-chloropurine, the (2-hydroxyethoxy)methyl group is introduced at N9 by nucleophilic substitution of the chlorine atom or by direct alkylation.

- Literature reports nucleophilic substitution of chlorine in 2-amino-6-chloropurine with nucleophiles bearing the (2-hydroxyethoxy)methyl moiety or its protected forms under reflux in ethanol with triethylamine as base.

- The reaction conditions and yields depend on the nucleophile and protecting groups used, with yields ranging from moderate to good (50-80%).

Summary Table of Preparation Methods

Research Findings and Notes

- The use of guanine sulfate salts and catalytic ammonium sulfate in silylation improves reaction speed and reduces reagent consumption.

- The one-pot synthesis approach without isolation of intermediates enhances yield and reduces degradation risks.

- Hydrolysis steps are critical for removing protecting groups without damaging the purine core or stereochemistry.

- The choice of protecting groups (benzoyl, acetyl) and their removal conditions significantly affect purity and yield.

- Nucleophilic substitution on 2-amino-6-chloropurine is sensitive to reaction conditions and nucleophile structure, requiring optimization for best yields.

Analyse Chemischer Reaktionen

Types of Reactions: 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine analogs .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Mechanism of Action

Acyclovir functions as an antiviral agent by inhibiting viral DNA synthesis. It is selectively phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is then converted into the active triphosphate form. This triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and ultimately inhibiting viral replication .

Clinical Applications

Acyclovir is primarily used in the treatment of infections caused by the herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). It is effective in managing conditions such as:

- Herpes Simplex Virus Infections : Acyclovir is used to treat both initial and recurrent episodes of genital herpes.

- Varicella-Zoster Virus : It is administered for chickenpox and shingles.

- Cytomegalovirus Infections : Acyclovir has shown effectiveness in combination therapies for managing CMV infections, particularly in immunocompromised patients .

Synthesis Methodologies

The synthesis of acyclovir involves several key steps that can be optimized for yield and purity. A notable method includes the reaction of guanine derivatives with 2-bromoethyl ether under basic conditions to yield the desired compound. The process can be summarized as follows:

- Starting Material : Guanine or its derivatives.

- Reagents : 2-bromoethyl ether, bases (e.g., sodium hydroxide).

- Procedure : The reaction mixture is refluxed to facilitate nucleophilic substitution, leading to the formation of acyclovir.

- Purification : The product is purified through recrystallization or chromatography techniques .

Biological Activities

Acyclovir exhibits a range of biological activities beyond antiviral effects:

- Antifungal Activity : Research has indicated that certain derivatives of acyclovir possess antifungal properties against various fungal strains .

- Antitumor Potential : Some studies suggest that modifications of acyclovir could enhance its cytotoxicity against cancer cells, making it a candidate for further exploration in oncology .

Case Studies

-

Herpes Simplex Virus Management

A clinical study demonstrated that patients treated with acyclovir experienced a significant reduction in the duration and severity of herpes simplex virus outbreaks compared to placebo groups . -

Combination Therapy for Cytomegalovirus

In immunocompromised patients, acyclovir was used in conjunction with other antiviral agents, leading to improved outcomes in managing cytomegalovirus infections. This combination therapy was particularly effective in patients undergoing organ transplantation .

Wirkmechanismus

The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine involves its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This inhibition of viral DNA synthesis effectively halts viral replication . The compound targets viral DNA polymerase, which is essential for viral replication.

Vergleich Mit ähnlichen Verbindungen

N9-Allyl Derivatives

Compound : 9-Allyl-6-chloro-9H-purin-2-amine (Compound 3, )

- Structure : Allyl group at N9.

- Synthesis: 50% yield via alkylation of 2-amino-6-chloropurine with allyl bromide .

- Properties : Reduced hydrophilicity compared to the hydroxyethoxy analog, limiting solubility in aqueous systems.

N9-(tert-Butyl Dihydroisoxazole) Derivatives

Compound : 9-((3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)methyl)-6-chloro-9H-purin-2-amine (4b, )

- Structure : Bulky tert-butyl dihydroisoxazole group at N9.

- Synthesis : 35% yield via cycloaddition .

- Properties : Enhanced steric hindrance reduces metabolic degradation but may compromise target binding.

Substituent Variations at C6

6-Mercapto Derivatives

6-Hydroxy/Amino Derivatives

Compound : 6-Deoxyacyclovir ()

- Structure : 6-deoxy modification.

- Synthesis: Derived from electrochemical reduction of 2-amino-6-chloropurine .

- Properties : The 6-deoxy group enhances substrate recognition by xanthine oxidase, a feature absent in the 6-chloro analog .

Complex Ester Derivatives

Compound: 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine ()

- Structure : Branched ester chain at N9.

- Molecular Weight : 355.78 vs. 287.7 for the target compound.

- Properties : Ester groups improve lipophilicity, acting as prodrugs with delayed hydrolysis .

Biologische Aktivität

9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This compound is structurally related to other nucleoside analogs, which are known for their efficacy in treating viral infections and certain types of cancer. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₅ClN₄O₂

- Molecular Weight : 300.74 g/mol

This compound features a chlorinated purine base with a hydroxyethyl ether side chain that may influence its solubility and biological activity.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been studied primarily for its activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). The mechanism of action is thought to involve the inhibition of viral DNA synthesis, similar to other nucleoside analogs.

Table 1: Antiviral Activity Data

Anticancer Activity

In addition to its antiviral effects, this compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast and prostate cancers.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines using an MTT assay. The results indicated that the compound exhibited concentration-dependent cytotoxicity.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 3.5 | |

| PC-3 (Prostate Cancer) | 10 | 4.0 | |

| HeLa (Cervical Cancer) | 20 | 2.0 |

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Nucleotide Synthesis : The compound mimics natural nucleotides, thereby disrupting the synthesis of viral DNA.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also presents certain safety concerns. Preliminary studies suggest that at higher concentrations, it may induce cytotoxic effects in normal cell lines, emphasizing the need for further investigation into its safety profile.

Table 3: Toxicity Data

Q & A

Q. What are the key synthetic methodologies for preparing 9-((2-hydroxyethoxy)methyl)-2-amino-6-chloropurine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of 2-amino-6-chloropurine with bromoacetaldehyde diethyl acetal or similar reagents. For optimization:

- Regioselectivity : Use solid-supported scavengers (e.g., AG/Dowex-50W-X8 resin) to isolate N9-substituted regioisomers selectively .

- Yield Improvement : Employ Pd(Ph)-catalyzed cross-coupling reactions under reflux with toluene as solvent, followed by column chromatography (EtOAc/hexane gradients) for purification .

- Protection Strategies : Protect hydroxyl groups in alkylating agents (e.g., allyl-protected bromohydrins) to enhance reaction efficiency .

Q. How can researchers address challenges in regioselectivity during alkylation of 2-amino-6-chloropurine derivatives?

- Methodological Answer :

- Solid-Supported Reagents : Utilize alumina/H pads or ion-exchange resins to separate N7/N9 regioisomers post-alkylation. This approach achieves >90% purity for N9-substituted products .

- Spectroscopic Monitoring : Track reaction progress using H NMR to identify characteristic shifts (e.g., N9-substituted purines show distinct downfield shifts for methylene protons) .

Q. What purification techniques are most effective for isolating this compound from complex mixtures?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradients of EtOAc/hexane (1:3 to 1:6) for baseline separation .

- Scavenging Resins : AG/Dowex-50W-X8 resin effectively removes unreacted alkylating agents and byproducts .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity and biological activity?

- Methodological Answer :

- Spectroscopic Analysis : Employ vibrational spectroscopy (FTIR/Raman) to identify tautomeric equilibria (e.g., N7-H vs. N9-H forms) .

- Computational Modeling : Use density functional theory (DFT) to predict dominant tautomers and their electronic properties .

- Biological Assays : Compare antiviral activity of tautomer-enriched samples to correlate structure-activity relationships .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically review studies to identify variables (e.g., substitution patterns, assay conditions). For example, 7-hydroxyethylguanine derivatives exhibit divergent adduct stability compared to N9-alkylated analogs .

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, enzyme concentrations) to isolate confounding factors .

Q. How does the methylation pattern of ribofuranosyl derivatives impact the compound’s stability and enzyme inhibition potency?

- Methodological Answer :

- X-ray Crystallography : Determine crystal structures (e.g., diisopropyl phosphonate derivatives) to analyze steric and electronic effects of 2-O-methyl groups .

- Enzyme Kinetics : Perform Michaelis-Menten assays with human adenosine deaminase (ADA) to measure values for methylated vs. non-methylated analogs .

Q. What mechanistic insights explain the antiviral activity of this compound against DNA viruses?

- Methodological Answer :

- Metabolic Incorporation : Use radiolabeled C-purine analogs to track incorporation into viral DNA via competitive inhibition assays .

- Structural Mimicry : Compare binding affinities to viral polymerases (e.g., HSV-1 thymidine kinase) using surface plasmon resonance (SPR) .

Methodological Tools & Data Analysis

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Answer :

- NMR Spectroscopy : H/C NMR for regiochemical assignment (e.g., N9 vs. N7 substitution) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formulas and detect trace impurities .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection for purity assessment (>97%) .

Q. How can researchers design experiments to study the compound’s role in modulating protein-protein interactions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.